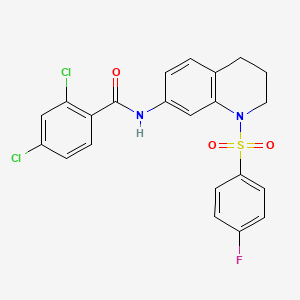

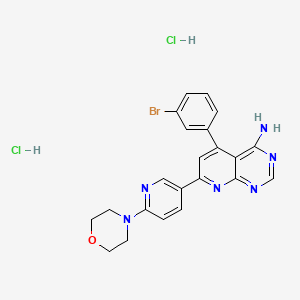

![molecular formula C14H19NO3S B3010792 ethyl 2-(acetylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 63826-33-5](/img/structure/B3010792.png)

ethyl 2-(acetylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene-based analogs, which might be structurally similar to the compound you mentioned, have been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives are typically synthesized via reactions with different nucleophiles and electrophiles . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of thiophene-based compounds is typically elucidated from their spectral information . Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis

Thiophene-based compounds can react with various nucleophiles and electrophiles . For example, each enaminone can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are typically determined by its molecular structure. For example, Ethyl 2-thiophenecarboxylate has a molecular weight of 156.20 and a density of 1.162 g/mL at 25 °C .Scientific Research Applications

Antimicrobial Activity

The thiophene nucleus, a key component of this compound, plays a crucial role in its biological effects. Researchers have synthesized several new thiophene-containing derivatives from enaminones, including this compound. Notably, derivatives 7b and 8 exhibited antimicrobial activity comparable to standard drugs like ampicillin and gentamicin against various bacterial species. Compound 3 also displayed potent activity against Aspergillus fumigatus, while compounds 5, 6, and 7a showed promise against Syncephalastrum racemosum .

Fluorescence Sensing Applications

Interestingly, related compounds containing the thiophene moiety have been explored for their fluorescence properties. For instance, ethyl 3-aminobenzo[b]thiophene-2-carboxylate derivatives have been used in ratiometric fluorescence sensing. The addition of certain metal ions (such as In^3+), resulted in distinct changes in fluorescence emission intensity at specific wavelengths, making them potential candidates for biosensing applications .

Medicinal Chemistry and Drug Development

Thiophene derivatives, including this compound, have been investigated for their pharmacological potential. While specific studies on this exact compound are limited, the broader class of thiophene-containing molecules has shown promise in various therapeutic areas:

- Diabetes Mellitus : Some thiophene derivatives exhibit antidiabetic properties .

- Antihypertensive : Certain thiophene-based analogs have demonstrated antihypertensive effects .

- Analgesic and Anti-inflammatory : Thiophene moieties have been associated with pain relief and anti-inflammatory activity .

- Cholesterol Inhibitors : Some derivatives show potential as cholesterol-lowering agents .

- Antiviral and Antitumor Agents : Thiophene derivatives have been explored for their antiviral and antitumor properties .

Synthetic Methods and Organic Chemistry

Beyond their applications, the synthesis of thiophene derivatives remains an active area of research. Scientists continue to develop novel strategies for constructing these compounds, often utilizing enaminones and other precursors. For instance, recent work has disclosed a [2 + 2+1] cyclization approach to provide 2,3,5-trisubstituted thiophene derivatives .

Mechanism of Action

Target of Action

Thiophene derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anticorrosion, and anticancer effects .

Mode of Action

For instance, some thiophene derivatives have been found to inhibit the growth of certain bacteria and fungi, suggesting they may interfere with essential microbial processes .

Result of Action

Thiophene derivatives have been reported to exhibit antimicrobial, antioxidant, anticorrosion, and anticancer activities . These effects suggest that the compound may have a broad range of molecular and cellular effects.

Future Directions

properties

IUPAC Name |

ethyl 2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3S/c1-3-18-14(17)12-10-7-5-4-6-8-11(10)19-13(12)15-9(2)16/h3-8H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLUCROSBSSLMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(acetylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

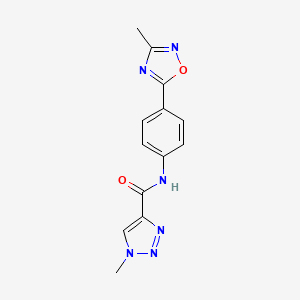

![(E)-4-(Dimethylamino)-N-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]but-2-enamide](/img/structure/B3010709.png)

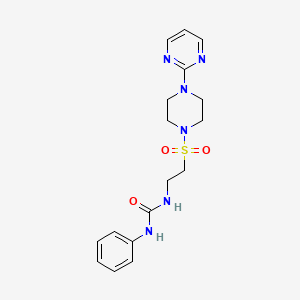

![N-ethyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide](/img/structure/B3010712.png)

![(3E)-3-[amino(4-methylpiperazin-1-yl)methylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B3010713.png)

![1-[(1R)-1-azidoethyl]-2-bromobenzene](/img/structure/B3010716.png)

![2-(4-chlorophenyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B3010721.png)

![2-[3-(Benzenesulfonyl)-4-[(4-chlorophenyl)methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B3010724.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3010726.png)